beta-D-Digitoxopyranose

Description

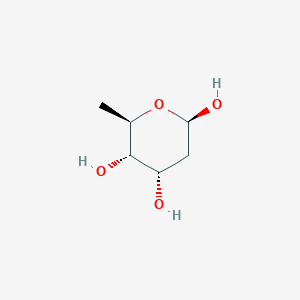

Beta-D-Digitoxopyranose (C₆H₁₂O₄; MW 148.157 Da) is a 2,6-dideoxy sugar in the β-D-ribo-hexopyranose configuration . Structurally, it lacks hydroxyl groups at positions 2 and 6 of the hexopyranose ring, making it a key component of cardiac glycosides like digoxin and digitoxin . Its IUPAC name is 2,6-dideoxy-β-D-ribo-hexopyranose, and it is characterized by a rigid pyranose ring with hydroxyl groups at positions 3, 4, and 5. The absence of hydroxyl groups at positions 2 and 6 reduces its polarity compared to non-deoxygenated sugars, influencing its solubility and biological interactions .

Properties

CAS No. |

22899-74-7 |

|---|---|

Molecular Formula |

C6H12O4 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

(2R,4S,5S,6R)-6-methyloxane-2,4,5-triol |

InChI |

InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1 |

InChI Key |

FDWRIIDFYSUTDP-JGWLITMVSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-Digitoxopyranose can be synthesized through the acid hydrolysis of natural glycosides. The process involves the cleavage of glycosidic bonds in the presence of an acid catalyst, resulting in the formation of the sugar . The reaction conditions typically include:

Temperature: Moderate heating to accelerate the reaction.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Solvent: Aqueous solutions to facilitate the hydrolysis process.

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources rich in cardiac glycosides, such as the roots of Asclepias tuberosa . The process includes:

Extraction: Using solvents like methanol to extract glycosides from plant material.

Hydrolysis: Acid hydrolysis to break down glycosides into their sugar components.

Purification: Chromatographic techniques to isolate and purify this compound.

Chemical Reactions Analysis

Types of Reactions: Beta-D-Digitoxopyranose undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding acids using oxidizing agents.

Reduction: Formation of alcohols through reduction reactions.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or nitric acid under acidic conditions.

Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts such as palladium.

Substitution: Use of reagents like acyl chlorides or alkyl halides in the presence of bases.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Production of alcohols.

Substitution: Formation of esters or ethers depending on the substituent introduced.

Scientific Research Applications

Beta-D-Digitoxopyranose has diverse applications in scientific research, including:

Biology: Studied for its role in the structure and function of glycoproteins and glycolipids.

Medicine: Integral component of cardiac glycosides, which are used to treat heart failure and arrhythmias.

Mechanism of Action

The mechanism of action of beta-D-Digitoxopyranose primarily involves its role as a sugar moiety in cardiac glycosides. These glycosides inhibit the sodium-potassium ATPase enzyme, leading to an increase in intracellular sodium and calcium levels. This results in enhanced cardiac contractility and improved heart function . The molecular targets include the sodium-potassium ATPase enzyme, and the pathways involved are related to ion transport and cardiac muscle contraction.

Comparison with Similar Compounds

Structural Isomers: Differing Deoxy Positions

Beta-D-Digitoxopyranose is distinguished from other dideoxy sugars by the positions of deoxygenation:

- 2,4-Dideoxy Derivatives: Compounds like 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl derivatives (e.g., compound 15 in ) lack hydroxyls at positions 2 and 4. The acetamido group at position 2 introduces hydrogen-bonding capabilities, altering solubility and receptor binding compared to this compound .

- 2-Deoxy Sugars: For example, 2-deoxy-beta-D-arabino-hexopyranose tetraacetate () retains a hydroxyl at position 6 but is acetylated at positions 1, 3, 4, and 6. Acetylation increases molecular weight and hydrophobicity (e.g., C₁₄H₂₀O₈ vs. C₆H₁₂O₄ for this compound), making it more suitable as a synthetic intermediate .

Stereoisomers: Configuration Differences

- Its smaller ring (five carbons) and full hydroxylation make it more polar and reactive in plant polysaccharides compared to this compound .

- Beta-D-Allopyranose: A non-deoxygenated hexose with hydroxyls at all positions but a different stereochemistry (β-D-allo configuration). This structural variation affects its role in glycosylation pathways .

Functionalized Derivatives

- Acetylated Derivatives: this compound lacks the hydroxyl groups necessary for acetylation at positions 2 and 6, whereas 1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-arabino-hexopyranose () is heavily modified, enhancing its stability and lipophilicity for pharmaceutical applications .

- Methyl Glycosides: Methyl beta-D-altropyranoside () retains all hydroxyl groups but has a methyl group at the anomeric position, altering its reducing properties and making it useful in glycoside synthesis .

Key Research Findings and Data

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.